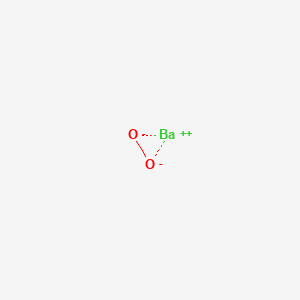
3,6-Dichloropyridine-2-carboxamide
概要
説明
The synthesis and analysis of pyridine carboxamide derivatives have been of significant interest due to their wide range of applications in chemistry and material science. These compounds, including those similar to "3,6-Dichloropyridine-2-carboxamide", are studied for their unique properties and applications in various fields, excluding direct drug use and dosage discussions.
Synthesis Analysis
Pyridine carboxamides, such as "3,6-Dichloropyridine-2-carboxamide", can be synthesized through reactions involving pyridine dicarbonyl dichloride or similar compounds. A typical synthesis involves condensation reactions with amine or carboxylic acid precursors, leading to the formation of pyridine dicarboxamide derivatives (Özdemir et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds like "3,6-Dichloropyridine-2-carboxamide" is characterized by techniques such as X-ray diffraction, revealing intricate details about their crystallography and polymorphism. These analyses show the presence of strong hydrogen bonding networks, essential for understanding the compound's stability and reactivity (Marlin et al., 2000).
Chemical Reactions and Properties
Pyridine carboxamides undergo various chemical reactions, including condensation, amidation, and cyclization, leading to a diverse array of derivatives with potential for further functionalization. These reactions are often facilitated by specific reagents and conditions, highlighting the compound's reactivity and versatility (Shaabani et al., 2009).
Physical Properties Analysis
The physical properties of pyridine carboxamide derivatives, including "3,6-Dichloropyridine-2-carboxamide", are influenced by their molecular structure. Studies involving differential scanning calorimetry and thermal analysis provide insights into their thermal stability and phase transitions, critical for material science applications (Özdemir et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyridine carboxamide derivatives are largely dictated by their molecular configuration and the presence of functional groups. Computational studies and experimental data converge to offer a comprehensive understanding of these compounds' behaviors in various chemical environments (Jayarajan et al., 2019).
科学的研究の応用
While I can’t provide the detailed analysis you’re looking for, I can tell you that compounds like “3,6-Dichloropyridine-2-carboxamide” are often used in the field of organic chemistry for the synthesis of more complex molecules. They might be used in the development of pharmaceuticals, agrochemicals, or materials science .
The methods of application or experimental procedures would depend on the specific reaction being carried out. This could involve various techniques in organic synthesis, such as nucleophilic substitution, condensation reactions, or coupling reactions .
As for the results or outcomes obtained, this would also depend on the specific research context. In a pharmaceutical research context, for example, the outcome might be the synthesis of a new drug candidate with potential therapeutic effects. In a materials science context, the outcome might be the creation of a new material with unique properties .
-
Organic Synthesis : As a derivative of pyridine, this compound can be used as a building block or intermediate in various chemical reactions . The specific reactions and products would depend on the research goals and the other reactants used.
-
Pharmaceutical Research : This compound could potentially be used in the development of new pharmaceuticals . The specific drugs and their therapeutic effects would depend on the structure of the final product and its biological activity.
-
Agrochemical Research : Similar to its use in pharmaceutical research, this compound could also be used in the development of new agrochemicals . These could include pesticides, herbicides, or other chemicals used in agriculture .
-
Materials Science : In the field of materials science, this compound could be used in the synthesis of new materials with unique properties . The specific properties and applications of these materials would depend on the structure of the final product.
-
Chemical Research : More broadly, this compound could be used in various areas of chemical research . This could include studying its reactivity, understanding its physical and chemical properties, or developing new synthetic methods involving this compound.
-
Trifluoromethylpyridines Synthesis : A related compound, trifluoromethylpyridine, has been synthesized using similar dichloropyridine derivatives . Trifluoromethylpyridines are used in the agrochemical and pharmaceutical industries, and more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
-
Chemical Synthesis : This compound can be used as a building block or intermediate in various chemical reactions . The specific reactions and products would depend on the research goals and the other reactants used .
-
Pharmaceutical Research : This compound could potentially be used in the development of new pharmaceuticals . The specific drugs and their therapeutic effects would depend on the structure of the final product and its biological activity .
-
Agrochemical Research : Similar to its use in pharmaceutical research, this compound could also be used in the development of new agrochemicals . These could include pesticides, herbicides, or other chemicals used in agriculture .
-
Materials Science : In the field of materials science, this compound could be used in the synthesis of new materials with unique properties . The specific properties and applications of these materials would depend on the structure of the final product .
-
Chemical Research : More broadly, this compound could be used in various areas of chemical research . This could include studying its reactivity, understanding its physical and chemical properties, or developing new synthetic methods involving this compound .
-
Trifluoromethylpyridines Synthesis : A related compound, trifluoromethylpyridine, has been synthesized using similar dichloropyridine derivatives . Trifluoromethylpyridines are used in the agrochemical and pharmaceutical industries, and more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3,6-dichloropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-3-1-2-4(8)10-5(3)6(9)11/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBSMVHKAFPDKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352532 | |
| Record name | 3,6-dichloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloropyridine-2-carboxamide | |
CAS RN |
1532-25-8 | |
| Record name | 3,6-dichloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-DICHLORO-PYRIDINE-2-CARBOXYLIC ACID AMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-](/img/structure/B74526.png)











